molecular formula C23H28Br4N4O4 B14286462 Purealidin C CAS No. 138590-56-4

Purealidin C

Cat. No.: B14286462
CAS No.: 138590-56-4
M. Wt: 744.1 g/mol
InChI Key: PDVHVPHTIIRYDO-AJBULDERSA-N
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Description

Purealidin C is a bromotyrosine alkaloid isolated from marine sponges, particularly those belonging to the order Verongida. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of purealidin C involves several steps, starting from bromotyrosine derivatives. The key steps include bromination, cyclization, and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for specific marine sponge sources. advancements in synthetic chemistry have enabled the development of scalable synthetic routes that can produce this compound in larger quantities. These methods often involve optimizing reaction conditions and using more efficient catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Purealidin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities. These derivatives are often evaluated for their potential as anticancer, antibacterial, and antifungal agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of purealidin C involves its interaction with specific molecular targets, such as potassium channels and enzymes involved in cell signaling pathways. This compound has been shown to inhibit the potassium channel K V10.1, leading to changes in cell membrane potential and inducing apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Similar Compounds

Purealidin C is part of a larger family of bromotyrosine alkaloids, including:

Uniqueness

Compared to other bromotyrosine alkaloids, this compound stands out due to its specific structural features and potent biological activities. Its unique combination of bromine substituents and functional groups contributes to its high affinity for molecular targets and its ability to induce apoptosis in cancer cells . This makes this compound a valuable compound for further research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of Purealidin C?

To elucidate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR helps resolve stereochemistry and connectivity, while HR-MS confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray analysis provides unambiguous structural validation. Comparative analysis with related compounds (e.g., Purealidin A/B) can further validate assignments .

Q. How can researchers design assays to evaluate this compound’s bioactivity in marine antifouling applications?

Standardized bioassays include larval settlement inhibition tests using barnacle (Balanus amphitrite) or mussel (Mytilus edulis) larvae. Dose-response experiments (e.g., 0.1–100 µM) should be conducted in triplicate with negative (DMSO/solvent control) and positive controls (e.g., copper sulfate). Activity metrics (EC₅₀ values) must be calculated using statistical tools like nonlinear regression. Purity verification via HPLC (>95%) is critical to avoid confounding results .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

this compound should be stored at -20°C in airtight, light-protected containers. During handling, use nitrile gloves, lab coats, and chemical fume hoods to minimize inhalation/contact. Spills require immediate cleanup with alcohol-based absorbents, followed by surface decontamination. Safety documentation must align with GHS standards, including emergency eyewash and shower access .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., salinity, temperature), or organism-specific responses. To address this:

  • Perform comparative re-testing under standardized protocols.
  • Validate compound stability via LC-MS before/during assays.
  • Conduct meta-analyses of existing data to identify confounding variables (e.g., solvent effects) .

Q. What experimental strategies optimize the yield of this compound during isolation from marine sponges?

Yield optimization requires:

  • Extraction : Use gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts.
  • Chromatography : Combine vacuum liquid chromatography (VLC) for bulk separation with HPLC (C18 columns, acetonitrile/water gradients) for final purification.
  • Monitoring : Track fractions via TLC or LC-MS to prioritize high-purity fractions. Yield improvements may involve seasonal collection (linked to natural product biosynthesis cycles) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets (e.g., bacterial adhesins). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. Comparative SAR analysis with analogs (e.g., brominated derivatives) identifies critical functional groups. Validate predictions with in vitro mutagenesis or synthetic modification .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. For ecological risk assessment, apply species sensitivity distribution (SSD) models. Account for batch variability via mixed-effects models. Open-source tools like R (drc package) or GraphPad Prism ensure reproducibility .

Q. Methodological Guidance

Q. How should researchers document synthetic or isolation procedures for reproducibility?

Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:

  • Specify sources of biological material (e.g., sponge species, collection location).
  • Detail chromatography parameters (column type, mobile phase gradients, flow rates).
  • Report yields at each purification step and characterize intermediates (NMR, MS).
  • Deposit spectral data in public repositories (e.g., GNPS) .

Q. What criteria define a robust research question for this compound studies?

Apply the FINER framework:

  • Feasible : Ensure access to sufficient biomass or synthetic capacity.
  • Novel : Address gaps (e.g., mechanisms of antifouling action).
  • Ethical : Adhere to marine sampling regulations (Nagoya Protocol).
  • Relevant : Align with priorities like sustainable antifouling solutions .

Q. Data Integrity and Reporting

Q. How can researchers ensure reproducibility in this compound bioassays?

Follow the Journal Publication Guidelines for Medical Sciences Research:

  • Publish raw data (e.g., inhibition rates, spectral files) as supplementary material.
  • Disclose solvent batches, equipment models, and software versions.
  • Use COSYMOPS checklists for bioassay reporting .

Q. What strategies mitigate bias in ecological studies of this compound’s environmental impact?

  • Randomize sampling sites and control for abiotic factors (pH, temperature).
  • Use blinded scoring for larval settlement assays.
  • Pre-register hypotheses and analysis plans via platforms like Open Science Framework .

Properties

CAS No.

138590-56-4

Molecular Formula

C23H28Br4N4O4

Molecular Weight

744.1 g/mol

IUPAC Name

(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide

InChI

InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+

InChI Key

PDVHVPHTIIRYDO-AJBULDERSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br

Origin of Product

United States

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